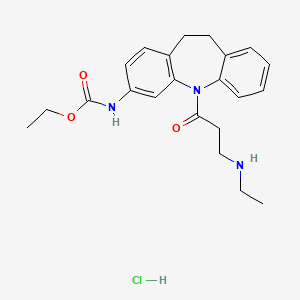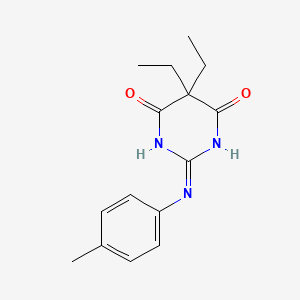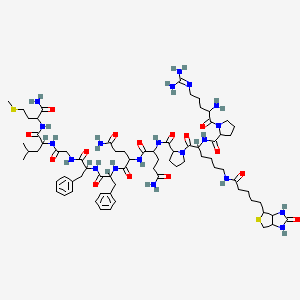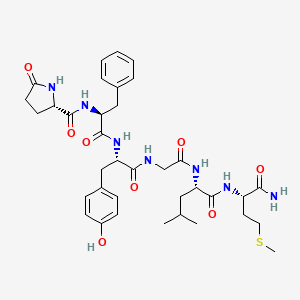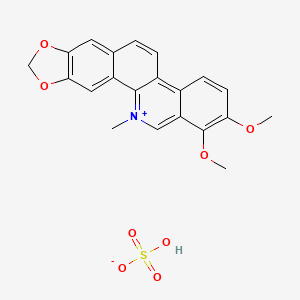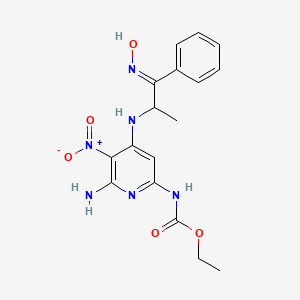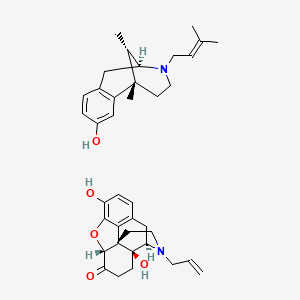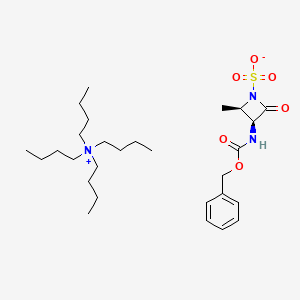![molecular formula C23H29N5O3S B12779017 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- CAS No. 885617-20-9](/img/structure/B12779017.png)
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- is a complex organic compound with a unique structure that combines piperazine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the morpholine group: The morpholine moiety is introduced through nucleophilic substitution reactions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the thienopyrimidine core.
Formation of the piperazineethanol moiety: The final step involves the attachment of the piperazineethanol group to the intermediate compound through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core or the piperazineethanol moiety.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
科学的研究の応用
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis:
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound shares the piperazineethanol moiety but lacks the thienopyrimidine and morpholine groups.
4-(4-Morpholinyl)thieno[3,2-d]pyrimidine: This compound contains the thienopyrimidine and morpholine groups but lacks the piperazineethanol moiety.
3-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group but different core structures.
The uniqueness of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- lies in its combination of these functional groups, which imparts specific biological and chemical properties.
特性
CAS番号 |
885617-20-9 |
|---|---|
分子式 |
C23H29N5O3S |
分子量 |
455.6 g/mol |
IUPAC名 |
3-[6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H29N5O3S/c29-11-8-26-4-6-27(7-5-26)16-19-15-20-21(32-19)23(28-9-12-31-13-10-28)25-22(24-20)17-2-1-3-18(30)14-17/h1-3,14-15,29-30H,4-13,16H2 |
InChIキー |
PFNYDAIJXABZEY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



